N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

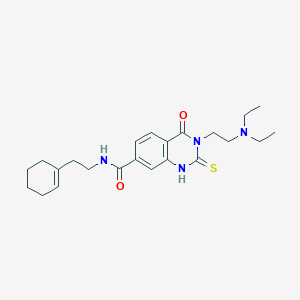

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (hereafter referred to as "Compound X") is a quinazoline derivative with a complex substitution pattern. Its structure includes a tetrahydroquinazoline core modified with a thioxo group at position 2, a cyclohexenyl ethyl chain, and a diethylaminoethyl substituent at position 2.

Properties

Molecular Formula |

C23H32N4O2S |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H32N4O2S/c1-3-26(4-2)14-15-27-22(29)19-11-10-18(16-20(19)25-23(27)30)21(28)24-13-12-17-8-6-5-7-9-17/h8,10-11,16H,3-7,9,12-15H2,1-2H3,(H,24,28)(H,25,30) |

InChI Key |

GOXQIJRMIARJJY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction involving a diene and a dienophile.

Introduction of the quinazoline core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.

Attachment of the diethylaminoethyl group: This is usually done through nucleophilic substitution reactions.

Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Overview

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, highlighting its potential therapeutic uses, biological activities, and unique chemical properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly due to its structural features that allow it to interact with various biological targets.

Potential Therapeutic Uses

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against certain bacterial strains and fungi. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

| Candida albicans | 15 | 64 |

This data indicates that the compound is particularly effective against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .

Biological Research

The compound serves as a valuable probe in biological studies due to its unique sulfur-containing structure. It can be utilized to investigate various biochemical pathways and interactions involving sulfur compounds.

Chemical Synthesis

In synthetic chemistry, this compound can act as a building block for the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- Substituent Complexity: Compound X features a diethylaminoethyl group and cyclohexenyl ethyl chain, enhancing lipophilicity compared to simpler analogues like 2-methyl-6-nitroquinazolin-4(3H)-one.

- Bioactivity Potential: The thioxo group at position 2 may confer unique binding interactions absent in nitro- or chloro-substituted derivatives.

Analytical and Computational Comparisons

Analytical Techniques for Dereplication

- LC/MS and Molecular Networking : Compound X’s MS/MS profile would cluster with structurally related quinazolines in molecular networking analyses. A high cosine score (>0.8) would indicate similarity to compounds like salternamide E, which shares a quinazoline backbone .

- Dereplication : UV and mass spectral data (e.g., m/z for [M+H]+ ions) can distinguish Compound X from nitro- or chloro-substituted analogues .

Computational Similarity Metrics

Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), Compound X’s similarity to known bioactive quinazolines can be quantified:

| Reference Compound | Tanimoto (MACCS) | Dice (Morgan) | Predicted Bioactivity |

|---|---|---|---|

| 2-Methyl-6-nitroquinazolin-4(3H)-one | 0.65 | 0.72 | Antimicrobial |

| Salternamide E | 0.78 | 0.85 | Anticancer |

Interpretation :

- Lower scores with simpler derivatives highlight the impact of Compound X’s unique substituents on bioactivity .

Graph-Based Structural Comparisons

Graph-theoretical methods, which treat molecules as node-edge structures, may better capture Compound X’s similarity to marine-derived alkaloids (e.g., salternamide E) than bit-vector methods. However, computational costs for graph isomorphism checks remain high .

Research Findings and Implications

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and enzyme inhibitory effects, based on diverse scientific literature.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

- A tetrahydroquinazoline core

- A cyclohexene moiety

- A diethylamino group

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

| Candida albicans | 15 | 64 |

This data indicates that the compound exhibits significant activity against Gram-positive bacteria and moderate activity against yeast, while its effectiveness against Gram-negative bacteria is limited .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes. Specifically, it demonstrated:

- Butyrylcholinesterase (BChE) : IC50 = 46.42 µM (comparable to physostigmine)

- Acetylcholinesterase (AChE) : IC50 = 157.31 µM

These results suggest that the compound may have potential therapeutic applications in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds with similar structures. For instance:

- Antimicrobial Studies : A study on related quinazoline derivatives highlighted their broad-spectrum antimicrobial activities, suggesting that structural modifications can enhance efficacy against resistant strains .

- Cholinesterase Inhibition : Research on similar compounds indicated that modifications in the side chains could significantly affect enzyme inhibition potency, emphasizing the importance of structural features in drug design .

- Toxicity Assessments : Toxicological evaluations have shown that while many quinazoline derivatives exhibit beneficial biological activities, their safety profiles need thorough investigation to determine potential side effects in clinical settings .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to this compound?

- Methodology : Begin with a retrosynthetic analysis focusing on the quinazoline core and substituents (e.g., cyclohexenylethyl, diethylaminoethyl). Use stepwise coupling reactions, such as amidation or thiolation, under controlled pH and temperature (e.g., ethanol reflux for cyclohexene-derived intermediates) .

- Experimental Design : Employ design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) and minimize side products like thiol oxidation byproducts .

- Characterization : Confirm intermediate purity via TLC and HPLC before proceeding to final coupling steps. Use / NMR to verify regioselectivity of thioxo and carboxamide groups .

Q. How can structural ambiguities in the quinazoline core be resolved during characterization?

- Methodology : Combine X-ray crystallography (for crystalline intermediates) and DFT calculations to validate bond angles and torsion angles in the tetrahydroquinazoline scaffold .

- Data Analysis : Compare experimental NMR chemical shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) with computed spectra using software like ACD/Labs or Gaussian .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

- Methodology : Use molecular docking (AutoDock Vina) to predict interactions between the diethylaminoethyl group and target receptors (e.g., kinase ATP-binding pockets). Validate predictions with surface plasmon resonance (SPR) or ITC binding assays .

- Data Integration : Apply cheminformatics tools (e.g., KNIME, RDKit) to correlate substituent electronic parameters (Hammett σ) with IC values in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields for thioxo-quinazoline derivatives?

- Root Cause Analysis : Investigate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics via in-situ FTIR monitoring of thiourea intermediates .

- Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive byproducts (e.g., disulfides) and improve yields .

Q. How does the cyclohexenylethyl moiety influence the compound’s pharmacokinetic profile?

- Methodology : Perform in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) comparing analogs with/without the cyclohexene group. Use LC-MS/MS to quantify metabolic degradation products .

- Structure-Activity Relationship (SAR) : Correlate LogP values (calculated via ChemAxon) with blood-brain barrier penetration using PAMPA-BBB assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.